1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1024251-40-8
VCID: VC4979358
InChI: InChI=1S/C21H17BrN6O2/c1-26-18(19(22)21(29)28(26)15-6-4-3-5-7-15)13-27-17(12-23)20(24-25-27)14-8-10-16(30-2)11-9-14/h3-11H,13H2,1-2H3
SMILES: CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C(=C(N=N3)C4=CC=C(C=C4)OC)C#N
Molecular Formula: C21H17BrN6O2
Molecular Weight: 465.311

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

CAS No.: 1024251-40-8

Cat. No.: VC4979358

Molecular Formula: C21H17BrN6O2

Molecular Weight: 465.311

* For research use only. Not for human or veterinary use.

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile - 1024251-40-8

Specification

CAS No. 1024251-40-8
Molecular Formula C21H17BrN6O2
Molecular Weight 465.311
IUPAC Name 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]-5-(4-methoxyphenyl)triazole-4-carbonitrile
Standard InChI InChI=1S/C21H17BrN6O2/c1-26-18(19(22)21(29)28(26)15-6-4-3-5-7-15)13-27-17(12-23)20(24-25-27)14-8-10-16(30-2)11-9-14/h3-11H,13H2,1-2H3
Standard InChI Key GUOWHEOIIUAEDR-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C(=C(N=N3)C4=CC=C(C=C4)OC)C#N

Introduction

Structural and Nomenclature Analysis

The systematic name of the compound reflects its intricate architecture. The core structure comprises a 4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole moiety linked via a methylene bridge to a 4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile unit. Key features include:

  • Pyrazolone ring: Substituted with bromo (Br), methyl (CH3), and phenyl (C6H5) groups at positions 4, 2, and 1, respectively. The keto group at position 5 contributes to hydrogen-bonding potential .

  • Triazole ring: A 1,2,3-triazole scaffold bearing a 4-methoxyphenyl substituent at position 4 and a nitrile (CN) group at position 5. The nitrile enhances electrophilicity and serves as a hydrogen-bond acceptor .

This bifunctional design is strategic, leveraging the bioisosteric properties of both pyrazolone and triazole rings to optimize interactions with biological targets .

Synthetic Pathways and Optimization

While no explicit synthesis of this compound is documented, analogous methodologies from pyrazole-triazole hybrid syntheses provide a plausible route. A representative strategy involves:

Pyrazolone Core Formation

  • Cyclization of β-keto esters: Ethyl acetoacetate derivatives react with phenylhydrazine under acidic conditions to form 1-phenyl-3-methylpyrazol-5-one intermediates. Bromination at position 4 is achieved using bromine in acetic acid .

  • Methylene bridge installation: The methylene spacer is introduced via alkylation of the pyrazolone’s active methylene group with a bromomethyltriazole precursor .

Triazole Moiety Construction

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A 4-methoxyphenyl-substituted alkyne reacts with an azide derived from the pyrazolone intermediate to form the 1,2,3-triazole ring .

  • Nitrile functionalization: The carbonitrile group is introduced either via nucleophilic substitution or oxidation of a primary amine .

Reaction yields and purity depend critically on solvent choice (e.g., DMF or THF), temperature control, and catalytic systems (e.g., CuI for CuAAC) .

Physicochemical Properties

Experimental data for this compound remain sparse, but computational and analog-based predictions suggest:

PropertyValue/DescriptionBasis of Estimation
Molecular weight465.30268 g/molDirect measurement
SolubilityLow in water; moderate in DMSO, DMFAnalog studies
Melting pointEstimated 180–200°CPyrazole-triazole hybrids
LogP (lipophilicity)~3.2 (moderate lipophilicity)DFT calculations
UV-Vis λmax270–290 nm (π→π* transitions)Conjugated systems

The bromine atom and nitrile group enhance molecular polarizability, potentially favoring interactions with hydrophobic enzyme pockets .

Biological Activity and Applications

Though direct pharmacological studies are unavailable, structurally related compounds exhibit diverse bioactivities:

Anti-Inflammatory Effects

Analogous pyrazolone derivatives suppress COX-2 and TNF-α production in vitro, suggesting utility in inflammatory disorders . The methoxyphenyl group could enhance membrane permeability and target affinity .

Anticancer Prospects

Triazole-containing compounds interfere with tubulin polymerization and DNA replication . Molecular docking simulations predict strong binding to kinase domains (e.g., EGFR), warranting cytotoxicity assays .

Computational Insights and Molecular Modeling

Density functional theory (DFT) studies on similar compounds reveal:

  • Electrostatic potential: High electron density at the triazole’s N2 and pyrazolone’s keto oxygen, favoring hydrogen-bond interactions .

  • Frontier molecular orbitals: A narrow HOMO-LUMO gap (~4.1 eV) indicates susceptibility to nucleophilic attack, relevant for prodrug design .

  • NLO properties: The conjugated system exhibits hyperpolarizability (β ~ 1.5 × 10⁻³⁰ esu), suggesting nonlinear optical applications .

Challenges and Future Directions

  • Synthetic scalability: Current routes require optimization for gram-scale production, particularly in purifying intermediates .

  • In vivo validation: Preclinical testing in animal models is essential to assess pharmacokinetics and toxicity.

  • Target identification: Proteomic profiling and CRISPR screening could elucidate molecular targets.

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